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molecular formula C12H11NO2 B180422 Methyl 2-methylquinoline-6-carboxylate CAS No. 108166-01-4

Methyl 2-methylquinoline-6-carboxylate

Cat. No. B180422
M. Wt: 201.22 g/mol
InChI Key: KGSIXOOGGCSYTB-UHFFFAOYSA-N
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Patent
US04962203

Procedure details

To a solution of 6-carboxy-2-methyl quinoline in MeOH (600 ml) was added concentrated H2SO4 and stirred for 3 days at room temperature. The reaction mixture was evaporated and the residue was diluted with H2O (250 ml) and ethyl acetate (250 ml), and transferred to a separatory funnel. A solution of saturated sodium bicarbonate in water (1 L) was added and extraction with ethyl acetate afforded a purple solid which was chromatographed on column of flash silica gel using hexane-ethyl acetate (2:1) as eluant to provide the title compound as a yellow solid: m.p. 98-101° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[C:9]([CH3:14])[CH:8]=[CH:7]2)([OH:3])=[O:2].OS(O)(=O)=O.[CH3:20]O>>[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[C:9]([CH3:14])[CH:8]=[CH:7]2)([O:3][CH3:20])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1C=C2C=CC(=NC2=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
600 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with H2O (250 ml) and ethyl acetate (250 ml)
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
ADDITION
Type
ADDITION
Details
A solution of saturated sodium bicarbonate in water (1 L) was added
EXTRACTION
Type
EXTRACTION
Details
extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
afforded a purple solid which
CUSTOM
Type
CUSTOM
Details
was chromatographed on column of flash silica gel

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(=O)(OC)C=1C=C2C=CC(=NC2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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